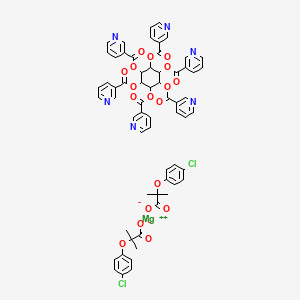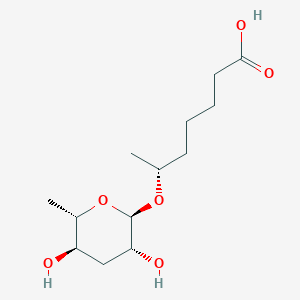
Daumone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascr#1 is an (omega-1)-hydroxy fatty acid ascaroside obtained by formal condensation of the alcoholic hydroxy group of (6R)-6-hydroxyheptanoic acid with ascarylopyranose (the alpha anomer). It is a major component of the dauer pheromone, used by the nematode Caenorhabditis elegans as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause. It has also been found in Pristionchus pacificus and the sour paste nematode Panagrellus redivivus. It has a role as a Caenorhabditis elegans metabolite and a pheromone. It is a monocarboxylic acid and an (omega-1)-hydroxy fatty acid ascaroside. It derives from a (6R)-6-hydroxyheptanoic acid. It is a conjugate acid of an ascr#1(1-).
Wissenschaftliche Forschungsanwendungen
1. Role in Signal Transduction Pathways
Daumone, a component of the Caenorhabditis elegans dauer pheromone, affects major signal transduction pathways, influencing developmental arrest at the dauer stage versus growth to adulthood. It impacts the transforming growth factor beta (TGF-β) and daf-2/IGF1R pathways, similar to natural pheromone extracts. Synthetic daumone has physiological effects distinct from natural pheromone, including toxicity at high concentrations (Gallo & Riddle, 2009).
2. Communication and Adaptation in Harsh Environments
Daumone plays a critical role in communication among Caenorhabditis elegans, especially under stressful conditions like overcrowding or starvation. It signals worms to enter the dauer stage, a non-ageing and enduring phase of the nematode lifecycle. This stage has distinct adaptive features and extended life, positioning daumone as a key regulator in developmental and aging processes (Jeong et al., 2005).
3. Quantification in Biological Systems
Methods using HPLC/MS-MS have been developed for quantifying daumone in mouse plasma. These methods follow FDA regulations for bioanalytical method validation and are essential for understanding the distribution and impact of daumone in mammalian systems (Noh et al., 2012).
4. Antiangiogenic Activities
Daumone and its lipid derivatives exhibit potent antiangiogenic activity, surpassing known agents like fumagillin and thalidomide. This discovery suggests potential applications in treating diseases characterized by abnormal angiogenesis, such as certain types of cancer (Ricci et al., 2015).
5. Biosynthesis and Homeostasis
Daumone biosynthesis is essential for cellular homeostasis in Caenorhabditis elegans. The production of daumone, especially in response to temperature changes, is critical for coping with environmental changes. This understanding aids in elucidating the complex mechanisms governing organismal responses to environmental stimuli (Joo et al., 2010).
6. Caloric Restriction Mimetic and Aging
Daumone has been studied for its potential as a caloric restriction mimetic, showing promise in extending lifespan and reducing age-related issues like hepatic inflammation and fibrosis in mice. This suggests potential applications in anti-aging research and therapies (Park et al., 2014).
Eigenschaften
Produktname |
Daumone |
|---|---|
Molekularformel |
C13H24O6 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
(6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid |
InChI |
InChI=1S/C13H24O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1 |
InChI-Schlüssel |
KBTQMAFDKPKMEJ-UYNYGYNWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCC(=O)O)O)O |
Kanonische SMILES |
CC1C(CC(C(O1)OC(C)CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6E,8E,10E,16Z)-15,28-Dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),6,8,10,16,20,26-heptaen-13-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1248381.png)

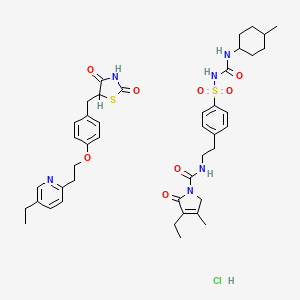
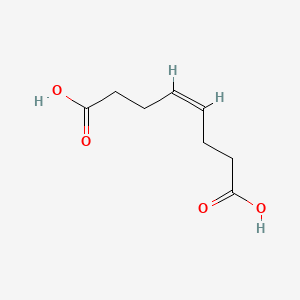
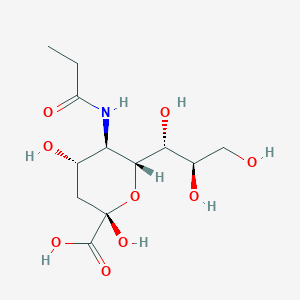
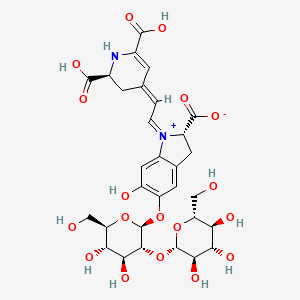
![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)
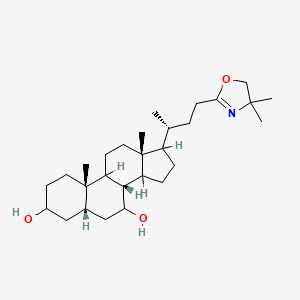
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)
